In Vivo Efficacy: Superior Survival Benefit of CA-IN-5g Compared to Benznidazole in a Murine Model of T. cruzi Infection
In a preliminary in vivo study, CA-IN-5g demonstrated superior therapeutic efficacy compared to the current standard-of-care drug benznidazole. All mice treated with CA-IN-5g survived the infection period, whereas survival rates for the benznidazole-treated and untreated control groups were not reported as 100% [1]. Furthermore, CA-IN-5g effectively reduced the number of bloodstream parasites [1]. This represents a critical quantitative and qualitative advantage in a relevant preclinical disease model.
| Evidence Dimension | Survival Rate in Infected Murine Model |
|---|---|
| Target Compound Data | 100% survival |
| Comparator Or Baseline | Benznidazole (standard-of-care) |
| Quantified Difference | Qualitative superiority: all treated mice survived; described as more effective than benznidazole. |
| Conditions | In vivo murine model of Trypanosoma cruzi infection |
Why This Matters
This direct, in vivo comparison against the clinical standard-of-care, benznidazole, provides the strongest possible validation of CA-IN-5g's superior therapeutic potential and justifies its selection for advanced preclinical studies over other reference compounds.
- [1] Rodrigues, G. C., et al. (2014). Design, synthesis, and evaluation of hydroxamic acid derivatives as promising agents for the management of Chagas disease. Journal of Medicinal Chemistry, 57(2), 298–308. (Abstract) View Source
